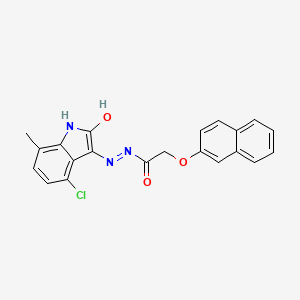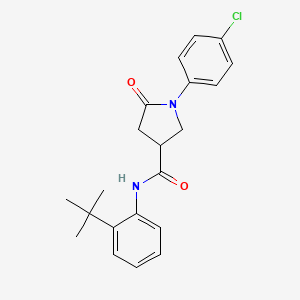![molecular formula C20H14ClN3O4 B4935799 2-chloro-N-{3-[(4-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B4935799.png)
2-chloro-N-{3-[(4-nitrobenzoyl)amino]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{3-[(4-nitrobenzoyl)amino]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzamides and has been studied for its ability to inhibit certain enzymes and receptors in the human body.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-{3-[(4-nitrobenzoyl)amino]phenyl}benzamide involves the inhibition of certain enzymes and receptors in the human body. It has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death. It has also been shown to inhibit the activity of peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose metabolism and adipogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-{3-[(4-nitrobenzoyl)amino]phenyl}benzamide depend on the specific enzymes and receptors that it inhibits. Inhibition of PARP has been shown to increase sensitivity to DNA-damaging agents and induce apoptosis in cancer cells. Inhibition of PPARγ has been shown to improve insulin sensitivity and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-{3-[(4-nitrobenzoyl)amino]phenyl}benzamide in lab experiments is its specificity for certain enzymes and receptors. This allows researchers to target specific pathways and study their effects in detail. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-{3-[(4-nitrobenzoyl)amino]phenyl}benzamide. One area of interest is its potential use in cancer therapy, particularly in combination with DNA-damaging agents. Another area of interest is its potential use in the treatment of diabetes and metabolic disorders, through its inhibition of PPARγ. Further research is also needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 2-chloro-N-{3-[(4-nitrobenzoyl)amino]phenyl}benzamide involves the reaction of 2-chlorobenzoyl chloride with 3-amino-4-nitrobenzoic acid in the presence of a base such as triethylamine. The resulting compound is then reacted with 3-aminobenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield 2-chloro-N-{3-[(4-nitrobenzoyl)amino]phenyl}benzamide.
Aplicaciones Científicas De Investigación
2-chloro-N-{3-[(4-nitrobenzoyl)amino]phenyl}benzamide has been studied extensively for its potential therapeutic properties. It has been shown to inhibit the activity of certain enzymes and receptors in the human body, making it a potential candidate for the treatment of various diseases. Some of the areas where this compound has been studied include cancer, diabetes, and inflammation.
Propiedades
IUPAC Name |
2-chloro-N-[3-[(4-nitrobenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4/c21-18-7-2-1-6-17(18)20(26)23-15-5-3-4-14(12-15)22-19(25)13-8-10-16(11-9-13)24(27)28/h1-12H,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVHGFXMXXWOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]carbonyl}glycine](/img/structure/B4935723.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}acetamide](/img/structure/B4935727.png)
![5-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4935734.png)


![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B4935749.png)
![9-{2-[(4-bromobenzyl)oxy]phenyl}-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4935755.png)
![2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B4935770.png)


![N-[(1-cyclopentyl-4-piperidinyl)methyl]-5-[(2,4-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4935787.png)
![3-(2-chlorophenyl)-5-methyl-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4935795.png)
![N,N'-1,2-ethanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4935797.png)
